molecular formula C6H10N4S B12937940 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12937940
M. Wt: 170.24 g/mol
InChI Key: GSNSCMSAESJFJZ-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers and Molecular Properties

Identifier/Property Value Source
CAS Registry Number 931414-65-2
PubChem CID 62786326
Molecular Formula C₆H₁₀N₄S
Molecular Weight 170.24 g/mol

The molecular formula C₆H₁₀N₄S confirms six carbon, ten hydrogen, four nitrogen, and one sulfur atom. PubChem’s computed properties include a hydrogen bond donor count of 1 (from the azetidine NH group) and a hydrogen bond acceptor count of 3 (two triazole nitrogens and one sulfur).

Synonymous Designations in Chemical Databases

This compound is referenced under multiple synonyms across chemical databases and commercial catalogs, reflecting its utility in diverse research contexts.

Table 2: Synonymous Designations and Sources

Synonym Source
3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole PubChem, ChemScene
AKOS012080630 PubChem
CS-0300649 ChemScene
931414-65-2 001CHEMICAL

The AKOS012080630 and CS-0300649 codes are vendor-specific identifiers used in chemical procurement. The InChIKey GSNSCMSAESJFJZ-UHFFFAOYSA-N provides a hashed representation of the molecular structure for database searches. Additionally, the salt form 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride (CID 75485572) is documented in PubChem for protonated variants used in synthetic applications.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C6H10N4S/c1-10-4-8-9-6(10)11-5-2-7-3-5/h4-5,7H,2-3H2,1H3

InChI Key

GSNSCMSAESJFJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC2CNC2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Carbonyl Compounds

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Outcome / Notes
1 Preparation of hydrazide intermediate from methyl ester and hydrazine hydrate Conversion of methyl ester to hydrazide under reflux Hydrazide serves as precursor for triazole ring formation
2 Reaction of hydrazide with acid chloride or imidoyl chloride Formation of amide intermediate Enables introduction of substituents on triazole ring
3 Cyclization under reflux with thionyl chloride or equivalent Ring closure to form 4H-1,2,4-triazole core Yields triazole intermediate with reactive site for substitution
4 Nucleophilic substitution with azetidine-3-thiol in DMF, presence of base (e.g., triethylamine) Formation of 3-(azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole Reaction monitored by TLC, purified by chromatography
5 Characterization by NMR, IR, MS Confirmation of structure and purity Ensures correct substitution and ring integrity

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of hydrazides with acid/imidoyl chlorides Hydrazides, acid chlorides, thionyl chloride Reflux, controlled pH, organic solvents Versatile, allows substitution variation Multi-step, requires careful control
Nucleophilic substitution with azetidine-3-thiol Halogenated triazole, azetidine-3-thiol, base Room temp to moderate heat, DMF solvent Direct introduction of azetidinylthio group Sensitive to azetidine ring stability
Microwave-assisted synthesis Same as above, microwave irradiation 600 W, 30 min, optimized solvent Fast, high yield, scalable Requires microwave equipment, optimization needed

Research Findings and Optimization Notes

  • Reaction temperature and pH critically influence the yield and purity of the triazole ring formation and subsequent substitution steps.
  • Microwave-assisted synthesis offers a promising route for industrial-scale production due to reduced reaction times and improved yields.
  • The choice of solvent (polar aprotic solvents like DMF or DMSO) enhances nucleophilic substitution efficiency.
  • Purification typically involves chromatographic techniques to separate unreacted starting materials and side products.
  • Structural confirmation by NMR and MS is essential to verify the integrity of the azetidine ring and the correct attachment of the thioether substituent.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenated derivatives in the presence of a base like triethylamine at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent, particularly due to its diverse biological activities:

  • Anticancer Properties : Research indicates that 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can inhibit specific cancer cell lines. This activity is attributed to the compound's ability to interact with biological targets effectively, potentially leading to the development of novel anticancer drugs.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens. Its thioether functionality enhances its reactivity and interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Case Study: Anticancer Activity

A study investigated the effects of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

Agricultural Applications

In agriculture, 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole has been explored for its antifungal properties:

  • Fungicides : The compound's structure allows it to act as an effective fungicide against various plant pathogens. Its application in crop protection can enhance yield and quality by reducing fungal diseases.

Case Study: Efficacy as a Fungicide

Field trials were conducted to evaluate the effectiveness of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole on crops affected by fungal infections. The trials demonstrated significant reductions in disease incidence compared to untreated controls.

Materials Science

The unique chemical structure of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole also opens avenues in materials science:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. The triazole moiety can provide cross-linking capabilities in polymer synthesis.

Case Study: Polymer Enhancement

Research focused on integrating 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole into epoxy resins. The modified resins exhibited improved thermal resistance and mechanical properties compared to traditional formulations.

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer and antimicrobial agentsEffective against cancer cell lines and pathogens
AgricultureFungicides for crop protectionSignificant reduction in fungal disease incidence
Materials ScienceEnhancements in polymer propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The 1,2,4-triazole scaffold is highly versatile, with pharmacological activities heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Substituents at C3 and C5 Key Features Pharmacological Activity
Target Compound C3: Azetidin-3-ylthio; C5: H Azetidine ring enhances rigidity Under investigation
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole C3: 4-Chlorobenzylthio; C5: Adamantyl Bulky adamantyl group improves lipophilicity Potential CNS applications
3-(4-Methyl-4H-1,2,4-triazol-3-ylthio)-4H-1-benzopyran-4-one C3: Methyltriazolylthio; C5: Benzopyranone Aromatic fusion enhances π-π stacking Antifungal/antimicrobial
3,4-Dichlorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide C3: 3,4-Dichlorobenzylthio; C5: H Chlorine atoms increase electronegativity Antimicrobial
5-Ethylthio-3-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazole C3: 2-Fluorophenyl; C5: Ethylthio Fluorine enhances metabolic stability Hyperreflexia treatment

Structural and Electronic Properties

  • Azetidine vs. In contrast, aromatic substituents (e.g., benzyl, fluorophenyl) enhance π-π interactions with biological targets .
  • Electron-Withdrawing Effects : Chlorine and fluorine substituents increase electrophilicity, improving binding to microbial enzymes .

Biological Activity

3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is a compound within the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole is C6H10N4SC_6H_{10}N_4S. It features a triazole ring substituted with an azetidine group and a thioether linkage, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Triazole derivatives are known for a wide range of biological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Efficacy against bacterial and fungal infections.
  • Anti-inflammatory : Reduction of inflammation markers.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in tumor growth.

Table 1: Antiproliferative Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
TZ55.7HT-295.2PDK1 Inhibition
TZ53.7A5496.8Cell Cycle Arrest
TZ3a.7MCF-74.5Apoptosis Induction

Source: Tahlan et al., 2017; El-Sherief et al., 2018

The biological activity of 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can chelate metal ions and inhibit enzymes critical for cancer cell survival.
  • Cell Cycle Modulation : Compounds have been shown to induce cell cycle arrest in various phases, particularly G0/G1 and sub-G0/G1 phases.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Colorectal Cancer :
    • Objective : Evaluate the antiproliferative effects on HT-29 cells.
    • Findings : Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range.
  • Antimicrobial Activity Assessment :
    • Objective : Test against common bacterial strains.
    • Results : Demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

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